molecular formula C12H19N3 B1320408 [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926196-84-1

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1320408
CAS No.: 926196-84-1
M. Wt: 205.3 g/mol
InChI Key: UJKIIDCDVROYAU-UHFFFAOYSA-N
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Description

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The compound [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known as a pyridine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety. Its unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Antiviral Properties : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication in vitro.
  • Neuropharmacological Effects : There is ongoing research into its effects on neurotransmitter systems, which may have implications for treating neurological disorders.

The mechanism of action for this compound involves interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate physiological responses, potentially leading to therapeutic effects in conditions like anxiety or depression.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Neuropharmacological Studies : Research involving animal models indicated that this compound could influence dopaminergic pathways, similar to other piperidine derivatives used in treating neurological conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
6-(3-Methyl-1-piperidinyl)-3-pyridinylamineAntimicrobialInteracts with bacterial cell membranes
3-MethylpiperidineNeuropharmacologicalModulates neurotransmitter release
3-PyridinecarboxaldehydePrecursor for synthesisInvolved in various chemical reactions

This table illustrates how the structural characteristics of these compounds influence their biological activities and mechanisms.

Properties

IUPAC Name

[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKIIDCDVROYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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